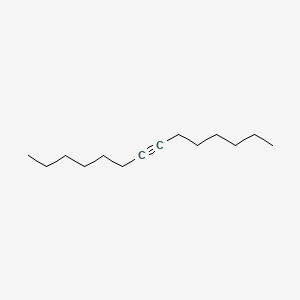

7-Tetradecyne

描述

Structure

3D Structure

属性

IUPAC Name |

tetradec-7-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNWSIIBAYUTTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC#CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188716 | |

| Record name | 7-Tetradecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35216-11-6 | |

| Record name | 7-Tetradecyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35216-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Tetradecyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035216116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Tetradecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Tetradecyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 7 Tetradecyne

Established Methodologies for Alkyne Formation

Traditional approaches to synthesizing 7-tetradecyne and other internal alkynes involve well-documented reactions that are reliable and versatile. These can be broadly categorized into coupling reactions and functional group interconversions.

Coupling Reactions in this compound Synthesis

Coupling reactions are a cornerstone of organic synthesis, allowing for the formation of carbon-carbon bonds. The Sonogashira coupling is a prominent example used for synthesizing internal alkynes. researchgate.net This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. researchgate.net For the synthesis of this compound, this could involve reacting 1-heptyne (B1330384) with a 1-haloheptane derivative. Variations of the Sonogashira reaction have been developed to include alkyl halides, further expanding its utility. researchgate.net

Another relevant coupling method is the Glaser coupling, which involves the copper-catalyzed reaction of two terminal alkynes to form a symmetrical diyne. cem.com While this would not directly produce this compound, it is a fundamental reaction in alkyne chemistry.

A general strategy for forming internal alkynes involves the alkylation of a terminal alkyne. libretexts.org This process begins with the deprotonation of a terminal alkyne using a strong base, such as sodium amide (NaNH2), to form an acetylide anion. libretexts.org This nucleophilic acetylide can then react with an alkyl halide in a substitution reaction to create the internal alkyne. For this compound, 1-heptyne could be deprotonated and then reacted with a 1-haloheptane.

| Coupling Reaction | Description | Catalyst/Reagents | Relevance to this compound |

| Sonogashira Coupling | Palladium/copper-catalyzed cross-coupling of terminal alkynes with aryl/vinyl or alkyl halides. researchgate.net | Pd/Cu complexes, base researchgate.net | Can be adapted to couple a C7 alkyne fragment with a C7 alkyl fragment. |

| Alkylation of Terminal Alkynes | Deprotonation of a terminal alkyne followed by reaction with an alkyl halide. libretexts.org | Strong base (e.g., NaNH2), alkyl halide libretexts.org | A direct method to synthesize this compound from 1-heptyne and a 1-haloheptane. |

| Glaser Coupling | Copper-catalyzed dimerization of terminal alkynes. cem.com | Copper salts, oxidant cem.com | Synthesizes symmetrical diynes, a related class of compounds. |

Functional Group Interconversions Leading to this compound

Functional group interconversions (FGI) are a set of reactions that transform one functional group into another. imperial.ac.uk In the context of alkyne synthesis, elimination reactions are particularly important. libretexts.org this compound can be synthesized through the double dehydrohalogenation of a vicinal or geminal dihalotetradecane. libretexts.org This reaction typically requires a strong base to remove two equivalents of a hydrogen halide. libretexts.org

Another approach involves the transformation of carbonyl compounds. For instance, aldehydes and ketones can be converted into alkynes through various multi-step sequences. One such method is the Corey-Fuchs reaction, which transforms an aldehyde into a terminal alkyne, which could then be alkylated to form an internal alkyne like this compound.

| Functional Group Interconversion | Starting Material | Key Reagents | Intermediate/Product |

| Double Dehydrohalogenation | Vicinal or geminal dihalotetradecane | Strong base (e.g., NaNH2) | This compound |

| Corey-Fuchs Reaction followed by Alkylation | Heptanal (B48729) | CBr4, PPh3, then BuLi and a 1-haloheptane | 1-Heptyne, then this compound |

Emerging Synthetic Approaches to this compound and its Structural Analogs

Modern synthetic chemistry is continually seeking more efficient, selective, and sustainable methods. Research into new catalytic pathways and stereoselective reactions is expanding the toolbox for creating internal alkynes like this compound.

Catalytic Pathways for Internal Alkyne Construction

Recent advancements have focused on developing novel catalytic systems for alkyne synthesis. Metal-catalyzed reactions offer powerful tools for constructing C-C triple bonds. rsc.org For example, palladium-catalyzed domino reactions of 1,1-dibromo-1-alkenes with triarylbismuth nucleophiles can directly yield disubstituted alkynes. organic-chemistry.org

Ruthenium catalysts have shown promise in the regio- and stereoselective trans-silylvinylation of internal alkynes, leading to the formation of functionalized dienes. rsc.org While not a direct synthesis of this compound, this methodology highlights the potential of transition metal catalysis in manipulating alkyne structures.

Stereoselective Synthesis Considerations

While this compound itself does not possess stereocenters, the development of stereoselective reactions involving alkynes is a significant area of research. For instance, the stereodivergent functionalization of alkynes allows for the controlled synthesis of either E- or Z-alkenes from an alkyne precursor. rsc.org This is particularly relevant when considering the subsequent reactions of this compound to produce stereodefined products.

Reaction Chemistry and Mechanistic Elucidation of 7 Tetradecyne

Fundamental Transformations of the Alkyne Moiety in 7-Tetradecyne

The chemical behavior of this compound is primarily dictated by its carbon-carbon triple bond, which is a site of high electron density, making it susceptible to a variety of chemical transformations. vulcanchem.comgeeksforgeeks.org As an internal alkyne, its reactivity is somewhat lower than that of terminal alkynes due to steric hindrance and electronic effects. vulcanchem.com

Addition Reactions to the Triple Bond

Alkynes readily undergo electrophilic addition reactions, and this compound is no exception. libretexts.org The presence of two π-bonds allows for the sequential addition of reagents.

Hydrohalogenation: The addition of hydrogen halides (HX) to this compound proceeds in a stepwise manner. The addition of one equivalent of HBr or HCl would yield a haloalkene. Due to the symmetrical nature of this compound, the initial addition does not exhibit regioselectivity. However, the subsequent addition of a second equivalent of HX to the resulting haloalkene would follow Markovnikov's rule, leading to a geminal dihalide. libretexts.org

Halogenation: The reaction of this compound with halogens such as chlorine (Cl₂) or bromine (Br₂) also occurs in a stepwise fashion. The addition of one molar equivalent of a halogen results in the formation of a dihaloalkene, typically with trans stereochemistry due to the anti-addition mechanism. libretexts.org The use of a second equivalent of the halogen leads to a tetrahaloalkane. libretexts.org

Hydration: The addition of water to an alkyne, typically catalyzed by a mercury salt (like HgSO₄) in the presence of acid (H₂SO₄), results in the formation of an enol intermediate. This enol rapidly tautomerizes to the more stable keto form. For a symmetrical internal alkyne like this compound, this reaction would produce a single ketone product, 7-tetradecanone. libretexts.org

Hydroboration-Oxidation: This two-step reaction provides an anti-Markovnikov addition of water across the triple bond. For an internal alkyne like this compound, hydroboration with a dialkylborane (to prevent double addition) followed by oxidation with hydrogen peroxide in a basic medium would also yield 7-tetradecanone. libretexts.org

Oxidative and Reductive Transformations

The triple bond of this compound can be either cleaved through oxidation or reduced to a double or single bond.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the triple bond of this compound. Ozonolysis, followed by a reductive workup, would yield two molecules of heptanal (B48729). An oxidative workup would produce two molecules of heptanoic acid. uu.nl

Reduction:

Hydrogenation to Alkanes: Catalytic hydrogenation of this compound over a metal catalyst such as palladium, platinum, or nickel will lead to the complete reduction of the triple bond to a single bond, forming tetradecane. vulcanchem.comgeeksforgeeks.org

Partial Hydrogenation to Alkenes: The reduction can be stopped at the alkene stage by using a "poisoned" catalyst. For example, Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) is commonly used for the syn-addition of hydrogen, which would produce (Z)-7-tetradecene. Alternatively, dissolving metal reduction using sodium or lithium in liquid ammonia (B1221849) typically results in the anti-addition of hydrogen, yielding (E)-7-tetradecene.

Hydrosilylation-Protodesilylation: A study showed that reacting this compound with triethoxysilane (B36694) in the presence of a rhodium and copper catalyst system, followed by the addition of water, resulted in the formation of 7-tetradecene (B6595692). escholarship.org Specifically, the reaction with triethoxysilane yielded a mixture of hydrosilylated product and 7-tetradecene, and subsequent hydrolysis increased the total yield of 7-tetradecene. escholarship.org

Catalytic Reactions Involving this compound and Related Substrates

While direct catalytic studies on this compound are specific, broader research on long-chain unsaturated hydrocarbons, particularly its alkene analog 7-tetradecene, provides significant insights into relevant catalytic processes.

Hydroformylation Studies on Long-Chain Unsaturated Hydrocarbons (e.g., 7-Tetradecene as an Analog)iscre28.orgontosight.airesearchgate.netuva.nlrsc.org

Hydroformylation, or the oxo process, is a crucial industrial reaction that converts alkenes into aldehydes by adding a formyl group (CHO) and a hydrogen atom across the double bond. wikipedia.org The hydroformylation of internal alkenes like 7-tetradecene is challenging due to competing isomerization reactions and lower reactivity compared to terminal alkenes. uva.nlacs.org

The rhodium-catalyzed hydroformylation of 7-tetradecene has been investigated under various conditions, showing that temperature, pressure, and catalyst-to-substrate ratio significantly influence performance. researchgate.netdoi.org These studies often aim to produce valuable linear aldehydes, which requires the catalyst to also facilitate the isomerization of the internal double bond to a terminal position. rsc.org

Catalyst Design and Ligand Effects in Rhodium-Catalyzed Hydroformylationiscre28.orgontosight.airesearchgate.netuva.nl

The choice of ligand coordinated to the rhodium center is paramount in controlling the activity, selectivity, and stability of the hydroformylation catalyst. uva.nlrsc.org

Bulky Phosphite (B83602) Ligands: The use of bulky phosphite ligands, such as tris(2,4-di-tert-butylphenyl)phosphite, with rhodium has been evaluated for the hydroformylation of 7-tetradecene. rsc.orgrsc.org These ligands can create a specific steric environment around the metal center, influencing the regioselectivity of the reaction. researchgate.net Their strong π-acceptor character can weaken the metal-CO bond, facilitating faster CO dissociation and enhancing catalytic activity. researchgate.net

Diphosphite Ligands: Ligands like Biphephos are known for inducing high activity and linear selectivity in the hydroformylation of terminal alkenes. rsc.org The Rh-Biphephos system is also effective at isomerizing internal alkenes, enabling their conversion to linear aldehydes. rsc.org The bite angle of bidentate phosphine (B1218219) ligands is a critical factor; larger bite angles often favor the formation of linear aldehydes. nih.gov

Schiff Base Ligands: Rhodium complexes with Schiff base ligands have been studied for the hydroformylation of 7-tetradecene. researchgate.netdoi.org These catalysts have demonstrated high turnover numbers, producing predominantly branched aldehydes. doi.org A study comparing aryl- and ferrocenyl-Schiff base derived precatalysts found that the heterobimetallic ferrocenyl complex showed improved performance under milder conditions, suggesting a cooperative effect between the rhodium and ferrocene (B1249389) centers. researchgate.netdoi.org

Electronic Effects: The electronic properties of the ligands also play a crucial role. Electron-withdrawing groups on the ligand can lead to higher regioselectivities. uva.nl Studies with various bisphosphine ligands have shown that decreasing the phosphine basicity (making it more electron-withdrawing) can increase enantioselectivity in asymmetric hydroformylation. rsc.org

A comparative table of different catalyst systems for the hydroformylation of 7-tetradecene is presented below:

| Catalyst System | Ligand Type | Key Findings | Reference(s) |

| Rh-tris(2,4-di-tert-butylphenyl)phosphite | Bulky Monodentate Phosphite | Described by a phenomenological mechanism-based rate law. rsc.org Kinetics were first-order in alkene and catalyst, negative-order in CO, and zero-order in H₂. rsc.org | rsc.orgrsc.org |

| Rhodium(I) with Aryl- and Ferrocenyl-Schiff base ligands | Bidentate N,O-chelating Schiff Base | High turnover numbers (up to 4310) were achieved, primarily yielding branched aldehydes. researchgate.netdoi.org The heterobimetallic (ferrocenyl) precatalyst showed enhanced performance. researchgate.net | researchgate.netdoi.org |

| Co-TPPTS in microemulsion | Water-soluble phosphine | Capable of isomerizing the internal double bond of 7-tetradecene to produce over 50% terminal aldehydes. researchgate.net | researchgate.net |

Kinetic Modeling and Mechanistic Pathways of Catalytic Processesresearchgate.netrsc.org

Understanding the kinetics and mechanism of hydroformylation is essential for process optimization.

General Mechanism: The widely accepted mechanism for rhodium-catalyzed hydroformylation involves several key steps: ligand dissociation from the catalyst precursor, alkene coordination, hydride migration to form a rhodium-alkyl intermediate, CO insertion to form a rhodium-acyl intermediate, and finally, hydrogenolysis to release the aldehyde product and regenerate the catalyst. uva.nluva.nl

Kinetic Studies on 7-Tetradecene: A kinetic evaluation of the hydroformylation of 7-tetradecene using a bulky phosphite-modified rhodium catalyst determined the reaction to be first-order with respect to both the alkene and catalyst concentrations, negative-order in carbon monoxide, and zero-order in hydrogen. rsc.orgrsc.org The activation energy for this reaction was calculated to be 68 kJ mol⁻¹. rsc.org This is slightly higher than for terminal alkenes, which is expected due to the lower reactivity of the internal double bond. rsc.org

Modeling and Simulation: Kinetic models are developed to describe the complex reaction network, which includes hydroformylation, isomerization, and hydrogenation side reactions. iscre28.orgmpg.de These models often use a series of differential mole balance equations to describe the product-time distributions. researchgate.net For the hydroformylation of 7-tetradecene with a rhodium-ferrocenyl Schiff base precatalyst, the system was well-described by four interdependent pseudo-first-order differential equations. researchgate.net Thermodynamic models, such as the PC-SAFT equation of state, can be integrated with kinetic models to account for solvent effects on reaction rates. iscre28.org

The reaction orders for the hydroformylation of 7-tetradecene are summarized in the table below:

| Reactant/Catalyst | Reaction Order | Reference(s) |

| 7-Tetradecene | First-order | rsc.orgrsc.org |

| Catalyst Concentration | First-order (above a critical concentration) | rsc.orgrsc.org |

| Carbon Monoxide (CO) | Negative-order | rsc.orgrsc.org |

| Hydrogen (H₂) | Zero-order | rsc.orgrsc.org |

Other Metal-Catalyzed Transformations (e.g., metathesis, hydrogenation)

The carbon-carbon triple bond in this compound is a hub of reactivity, amenable to a variety of metal-catalyzed transformations. These reactions are fundamental in synthetic organic chemistry for altering the carbon skeleton and degree of saturation.

Metathesis

Alkyne metathesis is a powerful organic reaction that involves the cleavage and reformation of carbon-carbon triple bonds, catalyzed by transition metal complexes, typically featuring molybdenum or tungsten alkylidynes. numberanalytics.comresearchgate.net This process allows for the redistribution of alkylidyne fragments between two alkyne molecules. numberanalytics.com While specific studies on the self-metathesis of this compound are not prevalent, the general mechanism proceeds through a metallacyclobutadiene intermediate. beilstein-journals.org This reaction is valuable for synthesizing complex macrocycles and internal alkynes. numberanalytics.com

A related and widely studied reaction is olefin metathesis, which has been used to synthesize 7-tetradecene, the alkene analog of this compound. In this reaction, the self-metathesis of a terminal alkene, such as 1-octene (B94956), using ruthenium-based catalysts like the Hoveyda-Grubbs second-generation catalyst, yields 7-tetradecene and ethylene. cdnsciencepub.comdoi.org Air-stable binuclear tungsten complexes have also been employed as catalyst precursors for the metathesis of 1-octene to 7-tetradecene, yielding a product with a trans-isomer preference. cdnsciencepub.com

Hydrogenation

Catalytic hydrogenation is a key reaction for reducing the triple bond of alkynes. libretexts.org Depending on the catalyst and reaction conditions, this compound can be selectively reduced to a cis-alkene, a trans-alkene, or fully saturated to the corresponding alkane, tetradecane.

Formation of cis-Alkenes: The syn-addition of hydrogen across the triple bond to yield a cis-alkene is typically achieved using a "poisoned" or partially deactivated catalyst. jove.comlibretexts.org The most common example is Lindlar's catalyst, which consists of palladium deposited on calcium carbonate and treated with a deactivating agent like lead acetate and quinoline. libretexts.org The modified catalyst is active enough to reduce the alkyne to an alkene but not reactive enough to reduce the resulting alkene further. jove.com The mechanism involves the adsorption of hydrogen and the alkyne onto the catalyst surface, followed by the sequential transfer of two hydrogen atoms to the same face of the triple bond. jove.com

Formation of trans-Alkenes: The anti-addition of hydrogen to produce a trans-alkene can be accomplished through a dissolving metal reduction. libretexts.org This reaction uses sodium or lithium metal in liquid ammonia at low temperatures (-78 °C). libretexts.org The mechanism involves a single electron transfer from the metal to the alkyne, forming a radical anion, which is then protonated by ammonia. A second electron transfer and protonation step follows, with the intermediate trans-vinylic anion leading to the thermodynamically more stable trans-alkene product. libretexts.org

Formation of Alkanes: Complete reduction of the alkyne to an alkane requires two equivalents of hydrogen gas and a highly active catalyst, such as platinum (Pt), palladium (Pd), or nickel (Ni). libretexts.orgjove.com The reaction proceeds through an alkene intermediate, but this intermediate cannot be isolated as it is rapidly hydrogenated to the alkane. libretexts.org

Radical and Atmospheric Chemistry of this compound Analogs

While this compound itself is not a primary focus of atmospheric studies due to its relatively low volatility, its unsaturated analog, 7-tetradecene, serves as a relevant model for understanding the atmospheric fate of long-chain unsaturated hydrocarbons.

Gas-Phase Reactions with Atmospheric Radicals (e.g., OH Radicals with 7-Tetradecene)

In the troposphere, the dominant daytime loss process for alkenes is their reaction with hydroxyl (OH) radicals. psu.eduacs.org The reaction of OH radicals with alkenes can proceed via two main pathways: H-atom abstraction from C-H bonds or electrophilic addition to the C=C double bond. For alkenes with up to 14 carbons, the addition pathway is the dominant one. acs.org

The gas-phase reaction of E-7-tetradecene with OH radicals has been studied using relative rate techniques at 295 ± 1 K and atmospheric pressure. psu.edursc.org The rate constant for this reaction is significantly influenced by the presence of the double bond, which makes it more reactive than its saturated alkane counterpart. Studies have determined the rate constant for the reaction of OH radicals with E-7-tetradecene, as detailed in the table below. psu.edursc.org

In the presence of nitrogen oxides (NOx), the initial adduct from the OH addition reacts with O2 to form a hydroxyalkyl peroxy radical. This radical can then react with NO, leading to the formation of a hydroxyalkoxy radical. For 7-tetradecene, this alkoxy radical is expected to decompose, yielding heptanal as a major product with a reported molar yield of 86 ± 11%. acs.orgacs.org

| Compound | Temperature (K) | Rate Constant (k) (x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| E-7-Tetradecene | 295 ± 1 | 7.47 ± 0.53 | psu.edu |

| 1-Tetradecene (B72687) | 295 ± 1 | 4.96 ± 0.28 | psu.edu |

Implications for Secondary Organic Aerosol Formation from Unsaturated Hydrocarbons

The atmospheric oxidation of long-chain alkenes, such as 7-tetradecene, is a significant contributor to the formation of Secondary Organic Aerosol (SOA). acs.orgmit.edu SOA is formed when volatile organic compounds (VOCs) are oxidized in the atmosphere to form products of lower volatility, which then partition from the gas phase to the particle phase. copernicus.orgcopernicus.org

For alkenes with seven or more carbon atoms, the oxidation products are often sufficiently low in volatility to form aerosols. nih.gov The products of the reaction between 7-tetradecene and OH radicals, such as heptanal and other oxygenated compounds, can undergo further oxidation or react in the particle phase. acs.orgpnas.org For example, delta-hydroxycarbonyls formed from these reactions can isomerize to cyclic hemiacetals, which then dehydrate to form substituted dihydrofurans. These products are often less volatile and can react further, contributing significantly to SOA mass. mit.edunih.gov Studies have shown that for larger alkenes like 1-tetradecene, both first-generation and second-generation oxidation products contribute to the aerosol formed. nih.gov The chemistry of these long-chain species is crucial for accurately modeling air quality and climate, as SOA accounts for a substantial fraction of atmospheric aerosol mass. mit.educopernicus.org

Applications of 7 Tetradecyne in Advanced Organic Synthesis

7-Tetradecyne as a Versatile Intermediate for Complex Molecule Construction

The primary role of this compound in the synthesis of complex molecules is as a precursor to its corresponding alkene, 7-tetradecene (B6595692). The triple bond of the alkyne acts as a masked double bond, which can be stereoselectively reduced to form either the cis (Z) or trans (E) isomer of 7-tetradecene. This control over stereochemistry is crucial in multi-step syntheses where the geometry of a double bond can dictate the conformation and reactivity of the final product.

Once converted to 7-tetradecene, it serves as a valuable substrate in fundamental carbon-carbon bond-forming reactions. Research has utilized 7-tetradecene as a model internal olefin to investigate and optimize important catalytic processes. For instance, it has been used as a substrate in olefin metathesis reactions, a powerful tool for rearranging carbon-carbon double bonds. d-nb.infocdnsciencepub.com In one study, air-stable binuclear tungsten complexes were used as catalyst precursors for the metathesis of 1-octene (B94956) to produce 7-tetradecene. cdnsciencepub.com

Furthermore, the hydroformylation of 7-tetradecene has been the subject of kinetic studies to produce C15 aldehydes. rsc.org These reactions, which add a formyl group (-CHO) and a hydrogen atom across the double bond, are fundamental in industrial chemistry for producing aldehydes, which are themselves versatile intermediates for alcohols, carboxylic acids, and amines. The investigation of 7-tetradecene in these reactions helps in understanding the behavior of long-chain internal olefins, paving the way for the synthesis of complex long-chain aliphatic compounds. rsc.orgacs.org

Synthesis of Functionalized Derivatives from this compound

The transformation of this compound's triple bond into other functional groups is a key strategy for creating valuable derivatives. This is typically achieved through a two-step process where the alkyne is first reduced to the alkene (7-tetradecene), which is then further functionalized.

The most fundamental transformation is the reduction of the alkyne. vulcanchem.com Depending on the reagents and conditions used, this can yield (Z)-7-tetradecene, (E)-7-tetradecene, or the fully saturated alkane, tetradecane. The resulting alkene is often the true workhorse intermediate for subsequent reactions.

One significant functionalization is the epoxidation of 7-tetradecene. Epoxides are highly valuable intermediates in organic synthesis because the strained three-membered ring can be opened by a wide variety of nucleophiles to introduce new functionalities. mdpi.com Research has shown that 7-tetradecene can be effectively converted into its corresponding epoxide, 7,8-epoxytetradecane, using enzymatic catalysts. mdpi.com Unspecific peroxygenases (UPOs) have demonstrated high conversion rates for this transformation, highlighting a green chemistry approach to producing these useful building blocks. mdpi.com

Table 1: Enzymatic Epoxidation of 7-Tetradecene

| Enzyme Catalyst | Conversion Rate | Key Product | Reference |

|---|---|---|---|

| rCciUPO | >80% | 7,8-Epoxytetradecane | mdpi.com |

Another critical derivatization is the hydroformylation of 7-tetradecene. Kinetic evaluations have been performed using a bulky phosphite-modified rhodium catalyst to understand the reaction parameters for converting 7-tetradecene into C15 aldehydes. rsc.org This reaction introduces a carbonyl group, which is a gateway to a vast array of other functionalities essential for building complex organic molecules. lookchem.comacs.org

Table 2: Investigated Parameters for Hydroformylation of 7-Tetradecene

| Parameter | Range Studied | Catalyst System | Reference |

|---|---|---|---|

| Temperature | 60 to 90 °C | Rh-tris(2,4-di-tertbutylphenyl)phosphite | rsc.org |

| Catalyst Conc. | 0.5 to 1 mM | Rh-tris(2,4-di-tertbutylphenyl)phosphite | rsc.org |

| Hydrogen Pressure | 15 to 25 bar | Rh-tris(2,4-di-tertbutylphenyl)phosphite | rsc.org |

Other functionalized derivatives include diols, such as this compound-6,9-diol, which incorporate hydroxyl groups adjacent to the original alkyne position. ontosight.ai

Potential in Material Science Precursor Development

The derivatives of this compound hold notable potential as precursors for the development of advanced materials, particularly polymers. Epoxides, such as 7,8-epoxytetradecane derived from 7-tetradecene, are essential raw materials in the production of fine chemicals and polymers, including epoxy resins, surfactants, and plasticizers. mdpi.com The ability to generate such long-chain epoxides from this compound opens avenues for creating specialty polymers with tailored properties.

The market for long-chain olefins, such as 1-tetradecene (B72687) (an isomer of 7-tetradecene), in the production of polyalphaolefins (PAOs) and biodegradable polymers is growing. cognitivemarketresearch.comsigmaaldrich.com PAOs are high-performance synthetic lubricants, and there is increasing demand for biodegradable polymers to address environmental concerns. cognitivemarketresearch.com Research into the polymerization of long-chain α-olefins to produce ultrahigh molecular weight polymers further underscores the value of these structures as monomer units. mdpi.com By extension, functionalized derivatives of 7-tetradecene could serve as unique co-monomers or building blocks for new classes of specialty polymers and biodegradable materials.

Furthermore, specific functionalized alkynes like this compound-6,9-diol are noted for their potential in the development of advanced materials, suggesting that the direct incorporation of the tetradecyne framework into more complex structures is an area of interest for materials scientists. ontosight.ai

Advanced Analytical and Spectroscopic Characterization of 7 Tetradecyne and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in isolating 7-tetradecyne from reaction mixtures and assessing its purity.

Gas Chromatography (GC)

Gas chromatography is a primary technique for the analysis of volatile compounds like this compound. The purity of this compound can be determined using GC, with methods like GC-Flame Ionization Detection (GC-FID) specifying a purity of at least 96.5% or 97.0%. labproinc.comvwr.comgfschemicals.com The compound's retention in a GC system is influenced by its carbon chain length and the internal triple bond, which results in a characteristic retention time under specific conditions.

For more detailed analysis, GC can be coupled with mass spectrometry (GC-MS). In a typical GC-MS analysis, a capillary column such as the HP-Innowax (30m x 0.25mm x 0.5µm) can be used. jsmcentral.org The oven temperature program often starts at a lower temperature, for instance 40°C, and is then ramped up to a higher temperature like 220°C. jsmcentral.org Helium is commonly used as the carrier gas. bioline.org.brresearchgate.net Such GC-MS methods have been used to identify this compound in complex mixtures, such as the volatile oils of certain plants. cabidigitallibrary.org

Table 1: Representative Gas Chromatography (GC) Conditions for Alkyne Analysis

| Parameter | Value/Description |

| Column Type | HP-Innowax, Elite-1 (dimethyl polysiloxane) |

| Column Dimensions | 30m x 0.25mm ID x 0.25µm-1µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Injector Temperature | 250-270°C |

| Oven Program | Example: Start at 50°C, ramp at 7°C/min to 220°C, then at 7°C/min to 270°C (hold for 10 min) |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) |

| Purity Assessment | >97.0% (GC) vwr.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) offers another powerful tool for the separation and analysis of this compound and its derivatives, particularly for less volatile or thermally unstable compounds. shimadzu.com.sg However, direct HPLC analysis of simple alkynes like this compound can be challenging due to the lack of a strong UV chromophore in the alkyne group. nih.govnih.gov

To overcome this, derivatization techniques are often employed. One such method involves the formation of cobalt-alkyne complexes. nih.govnih.gov These complexes can be readily analyzed by HPLC, and the method is particularly useful for alkynes that lack other derivable functional groups. nih.govnih.gov For chiral alkynes, this derivatization allows for enantiomeric separation using chiral HPLC columns. nih.gov

Reversed-phase HPLC, often on a C18 column, is a common mode of separation. nih.govepa.gov The choice of mobile phase is critical; for instance, a mixture of acetonitrile (B52724) and water can be used. nih.gov The development of HPLC methods can be applied to a wide range of research, including the high-throughput synthesis and purification of alkyne-functionalized oligomers. acs.org

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. nist.gov The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight of 194.36 g/mol . vwr.com

The fragmentation of alkynes in EI-MS is predictable. A common fragmentation pathway involves cleavage of the carbon-carbon bond between the α and β carbons relative to the triple bond, leading to the formation of a stable propargyl cation. jove.com For internal alkynes like this compound, this results in substituted propargyl cations. jove.com Another characteristic fragmentation for some alkynes, particularly terminal ones, is the loss of a hydrogen atom, resulting in a prominent M-1 peak. jove.comyoutube.com The fragmentation pattern of alkanes, which are structurally related, often shows clusters of peaks separated by 14 mass units, corresponding to the loss of (CH₂)nCH₃ fragments. libretexts.org

Table 2: Key Mass-to-Charge Ratios (m/z) in the EI-MS of a Related Compound, 7-Tetradecene (B6595692)

| m/z Value | Interpretation |

| 55 | Top Peak |

| 69 | 2nd Highest Peak |

| Data for the analogous alkene, 7-tetradecene, is presented here to illustrate typical fragmentation patterns in long-chain unsaturated hydrocarbons. nih.gov |

Atmospheric Pressure Ionization Mass Spectrometry (API-MS)

Atmospheric Pressure Ionization Mass Spectrometry (API-MS) encompasses a range of soft ionization techniques that are particularly useful for analyzing compounds with minimal fragmentation. ontosight.ai These methods are well-suited for coupling with liquid chromatography (LC-MS). wikipedia.org

For nonpolar compounds like this compound, Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are more suitable than Electrospray Ionization (ESI). ontosight.aichromatographyonline.com APCI is effective for less polar, thermally stable compounds, while APPI is used for nonpolar compounds that are poorly ionized by other techniques. wikipedia.orgchromatographyonline.comnorman-network.net These soft ionization methods typically produce a protonated or deprotonated molecular ion with minimal fragmentation, which is useful for confirming the molecular weight. chromatographyonline.com The development of direct-EI interfaces for LC-MS aims to bridge the gap between GC-MS and API-based LC-MS, offering library-matchable spectra for a wide range of compounds, including nonpolar ones. chromatographyonline.com

The gas-phase reactions of related unsaturated hydrocarbons, such as 7-tetradecene, have been studied using direct air sampling atmospheric pressure ionization tandem mass spectrometry (API-MS/MS), demonstrating the utility of this technique for investigating complex reaction products. nih.govacs.org

Vibrational and Nuclear Magnetic Resonance Spectroscopies

Vibrational and nuclear magnetic resonance spectroscopies provide critical information about the functional groups and connectivity of atoms within the this compound molecule.

Infrared (IR) spectroscopy of this compound reveals characteristic absorption bands. The carbon-carbon triple bond (C≡C) stretch of an internal alkyne typically appears as a weak band in the region of 2100-2260 cm⁻¹. umsl.eduuc.edu The symmetrical nature of this compound can further weaken this IR absorption. umsl.edu The absence of a strong band around 3300 cm⁻¹ confirms that it is an internal, not a terminal, alkyne. uc.edu

Raman spectroscopy is particularly advantageous for detecting the C≡C stretch in symmetrical or near-symmetrical internal alkynes, as this vibration often produces a strong Raman signal. umsl.edu For internal alkynes, this peak is typically observed around 2200 cm⁻¹. researchgate.net

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Feature | Approximate Position |

| Infrared (IR) Spectroscopy | C≡C stretch (internal alkyne) | 2100-2260 cm⁻¹ (weak) umsl.eduuc.edu |

| Raman Spectroscopy | C≡C stretch (internal alkyne) | ~2200 cm⁻¹ (strong) umsl.eduresearchgate.net |

| ¹H NMR Spectroscopy | Protons on carbons adjacent to C≡C | Specific chemical shifts |

| ¹³C NMR Spectroscopy | sp-hybridized carbons (C≡C) | Specific chemical shifts |

Computational and Theoretical Studies on 7 Tetradecyne

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior and reactivity of molecules. However, specific studies applying these methods extensively to 7-tetradecyne are limited.

Ab Initio Methods

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. A comprehensive search of scientific literature did not yield any specific studies that have applied ab initio methods to investigate the electronic structure and reactivity of this compound. While a reference in a book on comprehensive organic synthesis mentions ab initio calculations in the context of reactions involving alkynes, it does not provide specific data for this compound. vdoc.pub

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. There is a notable absence of published research detailing molecular dynamics simulations specifically focused on this compound and its interactions with other molecules or materials. One study identified this compound as a component in a plant extract and reported a molecular docking score against certain protein receptors, which is a type of molecular modeling, but this does not constitute a broader MD simulation of its general interaction behavior. nih.govunar.ac.id

Prediction of Reaction Energetics and Transition States

The prediction of reaction energetics and the characterization of transition states are crucial applications of computational chemistry. For this compound, this information is indirectly available within the context of larger reaction mechanism studies.

In the aforementioned research on manganese-catalyzed semihydrogenation, DFT calculations were used to map the free energy profiles of the catalytic cycle. acs.orgnih.gov This would include the energetics of the alkyne substrate binding to the catalyst and subsequent transformation, as well as the structures of the relevant transition states. However, as previously noted, these calculations were performed on a model system, and specific energetic data for the reaction of this compound were not provided. acs.orgnih.gov

The isomerization of internal alkynes, often referred to as "zipper" reactions, has also been a subject of mechanistic studies where computational methods could be applied to determine reaction energetics and transition state geometries. acs.orgyale.edumanchester.ac.uk While this compound is a relevant substrate for such reactions, detailed computational energetic data specifically for its isomerization are not available in the reviewed literature. acs.orgyale.edumanchester.ac.uk

Future Research Directions and Interdisciplinary Prospects

Development of Novel and Sustainable Synthetic Routes to 7-Tetradecyne

The synthesis of internal alkynes such as this compound traditionally relies on established methods, which may not align with modern principles of green and sustainable chemistry. Future research is poised to address these limitations by developing routes that are more efficient, utilize renewable resources, and minimize waste.

One of the classical transformations relevant to this compound is the "acetylene zipper" reaction, where an internal alkyne is isomerized to a terminal alkyne using a superbase like potassium 3-aminopropylamide (KAPA). ibm.com While this reaction demonstrates the mobility of the triple bond, future synthetic strategies could focus on creating the C-14 backbone with the alkyne at the 7-position in a more direct and sustainable manner.

Key principles of sustainable synthesis, including minimizing energy consumption and using renewable feedstocks, provide a framework for developing these new routes. numberanalytics.com The chemical industry is increasingly looking to replace fossil-based resources with bio-based alternatives derived from non-food biomass like cellulose. chemanager-online.com Technologies that convert waste biomass into valuable chemical intermediates are crucial in this transition. chemanager-online.com

Potential sustainable approaches could involve:

Olefin Metathesis: Cross-metathesis of renewable feedstocks, such as derivatives of oleic acid found in vegetable oils, could provide a pathway to the C14 skeleton. researchgate.net Subsequent conversion of the resulting alkene (7-tetradecene) to the alkyne would be required.

Catalytic Couplings: Development of novel catalytic systems that can couple smaller, bio-derived fragments (e.g., C6 and C8 units) directly to form the this compound backbone would be a significant advancement.

Biocatalysis: The use of enzymes to perform specific bond formations under mild conditions offers a highly sustainable alternative to traditional organic synthesis. synthiaonline.com

A comparative table of potential synthetic approaches is provided below.

| Synthetic Strategy | Description | Potential Advantages | Research Focus |

| Upgraded "Acetylene Zipper" | Modification of the classical isomerization to use milder, recyclable bases or catalytic systems. | Reduced waste, improved safety. | Development of novel catalytic isomerization systems. |

| Alkyne Metathesis | Metathesis of shorter-chain alkynes to construct the this compound skeleton. | High atom economy, direct formation of the C≡C bond. | Design of selective and robust metathesis catalysts. |

| Renewable Feedstock Conversion | Utilization of oleochemicals or other bio-based precursors to build the C14 backbone. | Sustainability, reduced reliance on fossil fuels. | Efficient conversion of functionalized biomass derivatives. researchgate.net |

| Direct Catalytic Coupling | Cross-coupling reactions (e.g., Sonogashira, Negishi) using optimized catalysts to join C6 and C8 fragments. | High modularity and convergence. | Creation of highly active and selective catalysts for long-chain substrates. |

Exploration of Untapped Reactivity Patterns for this compound

The reactivity of this compound is largely defined by its internal carbon-carbon triple bond. While standard alkyne reactions like reduction and hydrogenation are well-understood, significant opportunities exist to explore more novel and complex transformations.

The isomerization of this compound to its terminal alkyne isomer via the "acetylene zipper" reaction can unlock different reactivity profiles. ibm.com This transformation makes the terminal proton available for deprotonation, opening pathways to a wide range of alkynyl-metal reagents and subsequent coupling reactions.

Future research should focus on leveraging the unique structural aspects of this compound in reactions such as:

Cycloaddition Reactions: As a symmetrical internal alkyne, this compound is an ideal substrate for cycloaddition reactions to form complex cyclic structures. Its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) could lead to the synthesis of novel 1,2,3-triazoles with long alkyl chains, which may have applications in materials science or as bioactive molecules. researchgate.netnih.gov

Polymerization: this compound could serve as a monomer in polymerization reactions. Depending on the catalytic system used, this could yield polymers with unique properties conferred by the repeating C14 units and the residual unsaturation in the polymer backbone.

Asymmetric Transformations: The development of catalytic systems for the asymmetric functionalization of the alkyne bond in this compound could lead to valuable chiral building blocks for the synthesis of complex natural products or pharmaceuticals.

Hydroformylation and Related Reactions: While the hydroformylation of its alkene counterpart, 7-tetradecene (B6595692), has been studied to produce aldehydes, exploring similar carbonylation reactions with this compound could yield α,β-unsaturated aldehydes or ketones, which are valuable synthetic intermediates. doi.orgresearchgate.net

Integration of this compound in Emerging Chemical Technologies

The long alkyl chains and central triple bond of this compound make it an attractive building block for various emerging technologies. Its incorporation into larger molecular architectures can impart specific physical or chemical properties, such as hydrophobicity, self-assembly capabilities, or chemical reactivity.

Potential areas for integration include:

Advanced Materials: this compound can be used as a precursor for synthesizing specialty polymers and liquid crystals. The rigid alkyne unit combined with flexible alkyl chains is a common motif in molecules designed for self-assembly into ordered structures.

Synthesis of Bioactive Molecules: Long-chain alkynes and their derivatives are found in various natural products and are used as key intermediates in the synthesis of pheromones and other semiochemicals. ontosight.ai For instance, derivatives like this compound-1-ol serve as precursors for more complex targets. lookchem.com The C14 backbone is present in compounds used to study insect host recognition, suggesting that this compound could be a valuable starting material for developing new pest management technologies. frontiersin.orgfrontiersin.org

Chemical Biology and Probes: The alkyne functional group is a versatile handle for bioconjugation via "click chemistry." A this compound core could be incorporated into molecular probes designed to interact with lipid membranes or other hydrophobic environments within biological systems.

Advanced Analytical Method Development for In-Situ Monitoring of this compound Reactions

Understanding and optimizing the chemical transformations of this compound requires precise knowledge of reaction kinetics, mechanisms, and the detection of transient intermediates. The development and application of advanced, in-situ analytical methods are critical for gaining these insights. fu-berlin.de

Traditional offline analysis often fails to capture the full picture of a reaction. In-situ monitoring techniques, however, provide real-time data under native reaction conditions. fu-berlin.de Several powerful methods are particularly well-suited for studying reactions involving alkynes like this compound:

Spectroscopic Techniques:

FTIR Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR probes can be directly inserted into a reaction vessel to monitor the disappearance of the characteristic alkyne C≡C stretch (around 2100-2200 cm⁻¹) and the appearance of new functional groups in real-time. fu-berlin.devulcanchem.com

NMR Spectroscopy: LED-NMR setups allow for the monitoring of photochemical reactions directly in an NMR tube. fu-berlin.de For other reactions, techniques like hyperpolarization using Signal Amplification by Reversible Exchange (SABRE) can dramatically enhance the signals of reactants and products, enabling the tracking of reactions at very low concentrations. nih.gov

Mass Spectrometry: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be coupled with reaction systems to detect intermediates and products as they form. fu-berlin.de This is especially useful for identifying reactive intermediates in complex catalytic cycles.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This advanced technique separates ions based on their size and shape (collision cross-section, CCS) in addition to their mass-to-charge ratio. Predicted CCS values for this compound and its adducts can serve as a reference for its unambiguous identification in complex mixtures. vulcanchem.com

The table below summarizes key analytical techniques and their application to this compound chemistry.

| Technique | Information Obtained | Relevance to this compound Reactions | References |

| In-Situ ATR-FTIR | Real-time concentration changes of functional groups (e.g., C≡C bond). | Monitoring reaction kinetics, determining reaction endpoints. | fu-berlin.devulcanchem.com |

| In-Situ NMR (LED, SABRE) | Structural elucidation of reactants, intermediates, and products in real-time. | Mechanistic studies, detection of short-lived species, monitoring stereochemistry. | nih.govfu-berlin.de |

| In-Situ ESI-MS | Detection of ionic intermediates and products. | Elucidating catalytic mechanisms, identifying byproducts. | fu-berlin.de |

| In-Situ Hydrogen Monitoring | Real-time measurement of hydrogen consumption. | Kinetic studies of hydrogenation reactions. researchgate.netepfl.ch | researchgate.netepfl.ch |

| IMS-MS | Separation and identification based on mass, shape, and size (CCS). | Unambiguous identification in complex mixtures, structural characterization. | vulcanchem.com |

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical compound into a valuable tool for sustainable synthesis, advanced materials, and innovative chemical technologies.

常见问题

Q. What are the key considerations for synthesizing 7-Tetradecyne in a laboratory setting?

Synthesizing this compound requires a robust experimental design, including selection of catalysts (e.g., palladium or copper-based systems), solvent compatibility, and temperature control to minimize side reactions. Researchers should prioritize reproducibility by documenting precise stoichiometric ratios and reaction times. A literature review is critical to identify gaps in existing protocols, such as yield optimization or byproduct mitigation .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to characterize this compound?

NMR analysis should focus on distinguishing terminal alkyne protons (δ ~1.9–2.8 ppm) and carbon signals (sp-hybridized carbons at ~70–100 ppm). IR spectroscopy must confirm the C≡C stretch (~2100–2260 cm⁻¹). Methodological rigor includes calibrating instruments with standards and cross-validating results with computational simulations (e.g., DFT calculations) to resolve ambiguities .

Q. What are the stability challenges of this compound under varying storage conditions?

Stability studies should test degradation kinetics in inert atmospheres (argon/nitrogen) versus ambient conditions. Use gas chromatography (GC) or HPLC to monitor purity over time. Experimental design must account for variables like light exposure, humidity, and container material (glass vs. polymer). Statistical tools like ANOVA can identify significant degradation factors .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in cross-coupling reactions be resolved?

Contradictions often arise from unaccounted variables (e.g., trace oxygen, catalyst purity). Researchers should employ controlled replicate experiments, isolate intermediates, and use kinetic isotope effects to probe reaction mechanisms. Meta-analyses of published data can identify systemic biases, such as solvent polarity effects or substrate scope limitations .

Q. What methodologies are effective for studying the environmental impact of this compound in aquatic systems?

Design microcosm experiments to simulate biodegradation pathways, using LC-MS to track metabolites. Include abiotic controls (e.g., UV exposure, pH variations) and compare results with computational toxicity models (e.g., ECOSAR). Ensure ethical compliance by adhering to hazardous waste disposal protocols and minimizing ecological exposure .

Q. How can computational models improve the prediction of this compound’s thermodynamic properties?

Combine DFT calculations with molecular dynamics simulations to predict boiling points, vapor pressure, and solubility. Validate models against experimental data using error analysis (e.g., root-mean-square deviation). Advanced studies may explore machine learning algorithms trained on existing alkyne datasets to refine predictive accuracy .

Q. What strategies address low yields in large-scale syntheses of this compound?

Optimize batch vs. flow chemistry approaches, focusing on heat transfer efficiency and catalyst recycling. Use design of experiments (DoE) to identify critical parameters (e.g., reactant concentration, mixing speed). Pilot-scale trials should include real-time monitoring (e.g., in situ FTIR) to detect deviations early .

Methodological Guidelines

- Experimental Replicability : Document all procedures with sufficient detail to enable replication, including equipment specifications and raw data sources .

- Data Contradiction Analysis : Apply triangulation (e.g., spectroscopic, computational, and kinetic data) to validate hypotheses .

- Ethical Compliance : Secure institutional approvals for hazardous material handling and environmental studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。